molecular formula C18H18N2O6 B11639659 Dimethyl 1-cyclopropyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 1-cyclopropyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11639659
M. Wt: 358.3 g/mol
InChI Key: YJJBBEODOJGPRF-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 1-CYCLOPROPYL-4-(4-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes a cyclopropyl group, a nitrophenyl group, and two carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 1-CYCLOPROPYL-4-(4-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts such as acetic acid

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to complete the reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 1-CYCLOPROPYL-4-(4-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Pyridine derivatives

    Reduction: Amino-substituted dihydropyridine

    Substitution: Various substituted dihydropyridine derivatives

Scientific Research Applications

3,5-DIMETHYL 1-CYCLOPROPYL-4-(4-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a calcium channel blocker, which could have implications in treating cardiovascular diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 1-CYCLOPROPYL-4-(4-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as calcium channels. The compound can inhibit the influx of calcium ions into cells, which is crucial for various physiological processes. This inhibition can lead to vasodilation and reduced blood pressure, making it a potential candidate for antihypertensive drugs.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive drug with a similar mechanism of action.

    Nicardipine: Known for its use in treating high blood pressure and angina.

Uniqueness

3,5-DIMETHYL 1-CYCLOPROPYL-4-(4-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific structural features, such as the cyclopropyl and nitrophenyl groups, which may confer distinct pharmacological properties compared to other dihydropyridine derivatives. These structural differences can influence its binding affinity, selectivity, and overall efficacy in various applications.

Properties

Molecular Formula

C18H18N2O6

Molecular Weight

358.3 g/mol

IUPAC Name

dimethyl 1-cyclopropyl-4-(4-nitrophenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C18H18N2O6/c1-25-17(21)14-9-19(12-7-8-12)10-15(18(22)26-2)16(14)11-3-5-13(6-4-11)20(23)24/h3-6,9-10,12,16H,7-8H2,1-2H3

InChI Key

YJJBBEODOJGPRF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC)C3CC3

Origin of Product

United States

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